5-Methyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Methyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .
Scientific Research Applications
Chemistry: 5-Methyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antibacterial, antifungal, and antiviral properties .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with anti-inflammatory, anticancer, and antihypertensive properties .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that 1,3,4-oxadiazole heterocycles, which this compound is a part of, can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .
Biochemical Pathways
Compounds with similar structures have been found to have anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral activities .
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . These interactions are crucial as they can inhibit or activate these enzymes, leading to alterations in cellular processes. For instance, the inhibition of thymidylate synthase by this compound can result in the disruption of DNA synthesis, which is a critical process for cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes like HDAC, leading to their inhibition . This inhibition can result in the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, thereby influencing the enzyme’s conformation and function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 185-186°C and a boiling point of 228.8°C at 760 mmHg . Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo hydroxylation and subsequent conjugation with sulfate, leading to its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, the inhibition of enzymes like thymidylate synthase can affect nucleotide synthesis, thereby impacting DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound’s lipophilicity promotes its transmembrane diffusion, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Semicarbazides or Thiosemicarbazides: One common method involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent.
O-Acylation of Amidoxime: Another method includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3,4-oxadiazol-2-amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, potassium iodide.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.
1,2,5-Oxadiazole: Known for its unique reactivity and applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazol-2-amine stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366146 | |
Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52838-39-8 | |
Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?
A: The research investigates the potential of this compound derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.
Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?
A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.
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